L-Idose-2-13C

Mass Spectrometry Stable Isotope Labeling Metabolomics

Researchers face isotopic dilution and positional ambiguity when tracking L-iduronic acid biosynthesis from L-idose. Generic labeled sugars fail to resolve C2-specific epimerization and oxidation steps. • C2-13C label (≥98% enrichment) enables unambiguous flux quantification via 13C NMR or LC-MS • Serves as internal standard for L-idose quantification in GAG metabolism studies • High chemical purity ensures reproducible mass isotopomer distribution analysis

Molecular Formula C₅¹³CH₁₂O₆
Molecular Weight 181.15
Cat. No. B1161221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Idose-2-13C
Molecular FormulaC₅¹³CH₁₂O₆
Molecular Weight181.15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Idose-2-13C: Isotope-Labeled Tracer


L-Idose-2-13C is a stable isotope-labeled analog of L-idose, a rare aldohexose that serves as the biosynthetic precursor to L-iduronic acid, a critical component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate [1]. This compound features a single 13C atom substitution at the C2 position, yielding a molecular formula of C₅¹³CH₁₂O₆ and a molecular weight of 181.15 g/mol . It is supplied as a high-purity chemical tracer designed for advanced metabolism research, including metabolic flux analysis, NMR spectroscopy, and stable isotope labeling for mass spectrometry .

L-Idose-2-13C Specificity


The utility of L-Idose-2-13C derives from the precise placement of the 13C label at the C2 position. This specific labeling enables the unambiguous tracking of carbon flow through the L-iduronic acid biosynthetic pathway and its incorporation into glycosaminoglycans. Substituting an unlabeled L-idose, or a differently labeled analog such as L-Idose-1-13C, L-Idose-3-13C, or L-Idose-6-13C, would fundamentally alter the experimental outcome because each carbon position is processed by distinct enzymatic steps [1]. For example, the C2 carbon undergoes specific epimerization and oxidation reactions that are not shared by the C1 or C6 positions . Consequently, the use of the correct position-specific tracer is essential for obtaining accurate metabolic flux data and for validating quantitative assays. Generic substitution introduces isotopic dilution and positional ambiguity, rendering the tracer ineffective for its intended purpose.

L-Idose-2-13C: Differentiation Evidence


Mass Shift for MS-Based Quantification

The substitution of a single 12C atom with a 13C isotope at the C2 position increases the molecular weight of L-Idose-2-13C to 181.15 g/mol, compared to 180.16 g/mol for the unlabeled L-idose . This +1 Da mass shift is readily resolved by high-resolution mass spectrometry (HRMS) and enables the use of the labeled compound as an internal standard for absolute quantification of L-idose in biological matrices. Without this distinct mass shift, unlabeled L-idose would co-elute and be indistinguishable from endogenous analyte, preventing accurate quantitation .

Mass Spectrometry Stable Isotope Labeling Metabolomics

C2-13C NMR Epimerization Detection

The 13C label at the C2 position of L-idose produces a distinct signal in 13C NMR spectra that is different from those of C1-13C or C6-13C labeled analogs. While a C1-13C label yields a doublet at δ 96–98 ppm (1JC-H ~170 Hz) characteristic of the anomeric carbon , the C2 label provides a unique resonance within the upfield region (δ 70–80 ppm) [1]. This positional specificity allows researchers to directly monitor the enzymatic epimerization of L-idose to L-iduronic acid, a critical step in dermatan sulfate biosynthesis, because the C2 carbon retains its 13C signature through the oxidation step . Using a C1-13C or C6-13C tracer would report on different metabolic fates and fail to capture this specific conversion.

NMR Spectroscopy Metabolic Flux Analysis Glycosaminoglycan Biosynthesis

High Isotopic Enrichment for Flux Quantitation

Commercial batches of L-Idose-2-13C are typically supplied with an isotopic enrichment of ≥98% 13C at the C2 position . This high enrichment level minimizes background 12C signal and ensures that >98% of the tracer molecules contribute to the distinct +1 Da mass shift or NMR signal. In contrast, using a tracer with lower enrichment (e.g., 50-90% 13C) would introduce significant isotopic dilution, complicating mass isotopomer distribution analysis and reducing the signal-to-noise ratio in both MS and NMR experiments [1]. The high enrichment of L-Idose-2-13C is therefore a critical quality attribute for quantitative metabolic flux studies.

Metabolic Flux Analysis Isotopic Enrichment Quantitative Tracer Studies

L-Idose-2-13C: Key Applications


Flux Analysis of L-Iduronic Acid Biosynthesis

L-Idose-2-13C is the tracer of choice for quantifying flux through the L-iduronic acid pathway. The C2-13C label remains intact through the epimerization and oxidation steps, allowing researchers to measure the conversion rate of L-idose to L-iduronic acid using 13C NMR or LC-MS. The high isotopic enrichment (≥98%) ensures accurate mass isotopomer distribution analysis, while the +1 Da mass shift enables precise quantitation of labeled metabolite pools. This application directly leverages the quantitative differentiation established in Evidence Items 1 and 2 [1].

NMR Studies of GAG-Protein Interactions

In NMR spectroscopy, the C2-13C label provides a unique resonance that is well-resolved from other carbohydrate carbons. This facilitates site-specific 13C relaxation measurements and NOE experiments to probe the dynamics of GAG chains and their interactions with proteins. The distinct chemical shift of the C2 carbon (~70-80 ppm) allows selective observation without interference from the anomeric signal (C1-13C at ~96-98 ppm). This application is supported by the NMR differentiation evidence in Evidence Item 2 [2].

LC-MS Quantification of L-Idose

L-Idose-2-13C serves as an ideal internal standard for the accurate quantification of unlabeled L-idose in complex biological matrices. The +1 Da mass difference allows the labeled standard to be distinguished from endogenous analyte while maintaining identical chromatographic behavior. This application is critical for validating assays in studies of rare sugar metabolism or GAG biosynthesis, as established in Evidence Item 1 .

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